N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 933251-47-9
VCID: VC6976703
InChI: InChI=1S/C21H19N5O4S/c27-19(23-15-6-8-16(9-7-15)26(29)30)13-31-20-17-4-1-5-18(17)25(21(28)24-20)12-14-3-2-10-22-11-14/h2-3,6-11H,1,4-5,12-13H2,(H,23,27)
SMILES: C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CN=CC=C4
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.47

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

CAS No.: 933251-47-9

Cat. No.: VC6976703

Molecular Formula: C21H19N5O4S

Molecular Weight: 437.47

* For research use only. Not for human or veterinary use.

N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide - 933251-47-9

Specification

CAS No. 933251-47-9
Molecular Formula C21H19N5O4S
Molecular Weight 437.47
IUPAC Name N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H19N5O4S/c27-19(23-15-6-8-16(9-7-15)26(29)30)13-31-20-17-4-1-5-18(17)25(21(28)24-20)12-14-3-2-10-22-11-14/h2-3,6-11H,1,4-5,12-13H2,(H,23,27)
Standard InChI Key JGEJISNUZZXOSG-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CN=CC=C4

Introduction

Structural Overview

The compound is a complex organic molecule characterized by:

  • A nitrophenyl group attached to the nitrogen atom.

  • A cyclopenta[d]pyrimidine core with a pyridinylmethyl substituent.

  • A thioacetamide moiety linked to the cyclopenta[d]pyrimidine ring.

Key Molecular Features:

PropertyDetails
Molecular FormulaNot explicitly provided but inferred from the name.
Functional GroupsNitro group (-NO2_2), thioamide (-C(=S)-NH), pyridine, and ketone (-C=O).
Key BondsSulfanyl linkage and aromatic systems.

Synthesis Pathway

Although specific synthetic routes for this compound are unavailable in the provided data, its formation likely involves:

  • Cyclopenta[d]pyrimidine Core Formation: This could be achieved via condensation reactions involving aldehydes and urea derivatives.

  • Thioacetamide Introduction: Incorporation of sulfur-containing reagents (e.g., thiourea) to introduce the sulfanyl-acetamide group.

  • Nitrophenyl Substitution: Functionalization using nitrobenzene derivatives.

Such multi-step syntheses often involve:

  • Refluxing conditions.

  • Catalysts like acids or bases.

  • Purification through recrystallization or chromatography.

Analytical Characterization

To confirm its structure and purity, several spectroscopic techniques are typically employed:

  • NMR (Nuclear Magnetic Resonance):

    • 1^1H NMR and 13^{13}C NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To detect functional groups (e.g., nitro group at ~1500–1600 cm1^{-1}).

  • Elemental Analysis:

    • To verify composition consistency with the molecular formula.

Biological Activity

Compounds with similar structural motifs often exhibit diverse biological activities due to their functional groups and aromatic systems.

Potential Applications:

  • Antimicrobial Activity:

    • The thioacetamide moiety is known for antimicrobial properties .

  • Anti-inflammatory Potential:

    • Nitroaromatic compounds can act as enzyme inhibitors or radical scavengers .

  • Anticancer Research:

    • Cyclopenta[d]pyrimidine derivatives have been explored for anticancer properties due to their interaction with DNA or enzymes .

Molecular Docking Insights:

While no specific docking studies are available for this compound, similar molecules have shown promising binding affinities towards enzymes like 5-lipoxygenase (5-LOX), suggesting potential anti-inflammatory applications .

Comparison with Related Compounds

To better understand its significance, a comparison with structurally related compounds is provided:

Compound NameCore StructureReported Activity
2-(4-nitrophenyl)-4-(pyridin-3-ylmethylene)oxazolOxazoleAnti-inflammatory .
N-[5-(aminosulfonyl)-4-methylthiazol]-acetamideThiazoleAntibacterial and antifungal .
N′-[1-(4-hydroxyphenyl)]acetohydrazidePyrimidineAntimicrobial .

Challenges:

  • Lack of detailed synthetic pathways for this specific compound in existing literature.

  • Limited experimental data on biological activity.

Future Directions:

  • Conducting in vitro and in vivo biological assays to evaluate pharmacological potential.

  • Exploring structure–activity relationships (SAR) to optimize efficacy.

  • Investigating environmental stability and toxicity profiles.

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